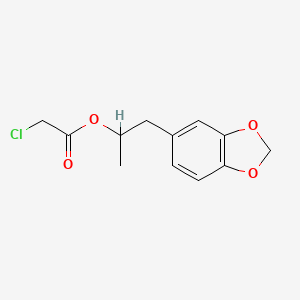
5-(5-Bromopyridin-2-yl)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Bromopyridin-2-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C10H6BrNO2 It is a heterocyclic compound that contains both a furan ring and a bromopyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromopyridin-2-yl)furan-2-carbaldehyde typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to form 5-bromopyridine.
Formylation: The brominated pyridine is then subjected to formylation to introduce the aldehyde group, resulting in 5-bromopyridine-2-carbaldehyde.
Furan Ring Formation: The final step involves the formation of the furan ring, which can be achieved through various cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Bromopyridin-2-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products
Oxidation: 5-(5-Bromopyridin-2-yl)furan-2-carboxylic acid.
Reduction: 5-(5-Bromopyridin-2-yl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(5-Bromopyridin-2-yl)furan-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 5-(5-Bromopyridin-2-yl)furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with bacterial enzymes or receptors, inhibiting their function and leading to antibacterial effects. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromopyridine-2-carbaldehyde: Similar structure but lacks the furan ring.
5-(5-Chloropyridin-2-yl)furan-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
5-(5-Methylpyridin-2-yl)furan-2-carbaldehyde: Similar structure but with a methyl group instead of bromine.
Uniqueness
5-(5-Bromopyridin-2-yl)furan-2-carbaldehyde is unique due to the presence of both the bromopyridine and furan moieties, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields of research.
Propriétés
Numéro CAS |
403657-27-2 |
|---|---|
Formule moléculaire |
C10H6BrNO2 |
Poids moléculaire |
252.06 g/mol |
Nom IUPAC |
5-(5-bromopyridin-2-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H6BrNO2/c11-7-1-3-9(12-5-7)10-4-2-8(6-13)14-10/h1-6H |
Clé InChI |
PPFWLGITEPHUQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Br)C2=CC=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


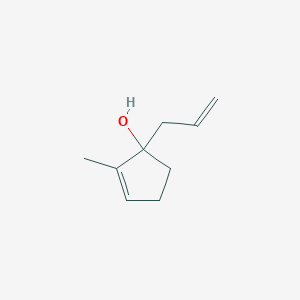
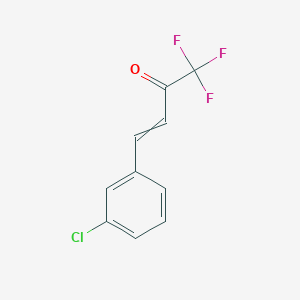
![2H-1-Benzopyran-2-one, 7-[(3,5-dinitrobenzoyl)oxy]-](/img/structure/B14250594.png)
![3,3'-Diethoxy-5,5'-bis[(4-hydroxyphenyl)methyl][1,1'-biphenyl]-2,2'-diol](/img/structure/B14250601.png)
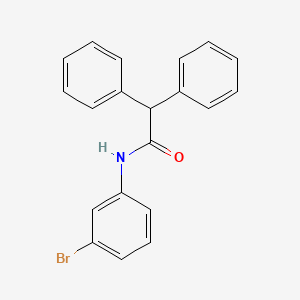
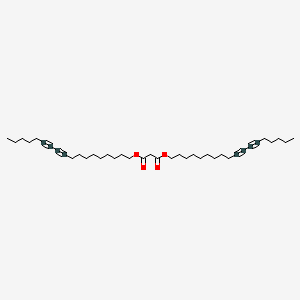
![Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl-](/img/structure/B14250624.png)
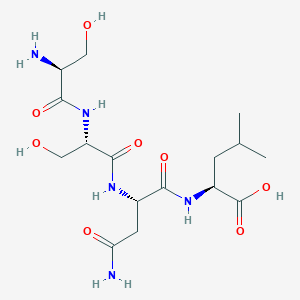
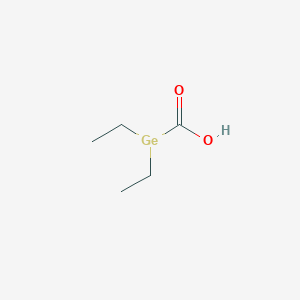
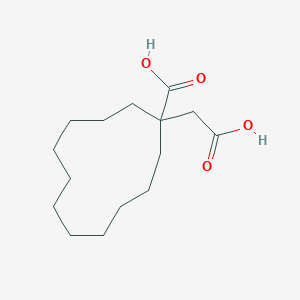
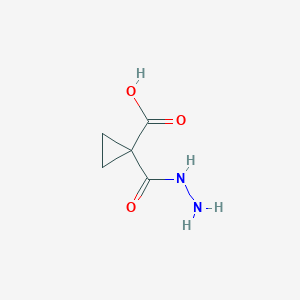

![Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene-](/img/structure/B14250647.png)
